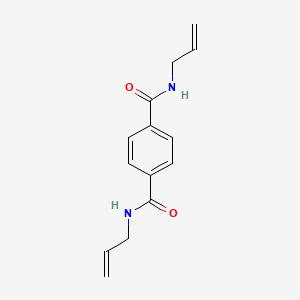![molecular formula C16H19NO4 B5212304 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)
6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclohexene derivatives involves cyclization reactions, where key steps include the use of cold concentrated sulfuric acid or other acid-mediated reactions to afford the desired cyclohexene carboxylic acids and derivatives. For example, the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, among other products, showcasing the utility of acid-mediated cyclization in synthesizing complex cyclohexene structures (Wilamowski et al., 1995).
Molecular Structure Analysis
Crystal structure analysis through techniques such as single-crystal X-ray diffraction is crucial for determining the precise molecular geometry of cyclohexene derivatives. The detailed molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, for instance, was elucidated, highlighting the orthorhombic space group and the importance of intramolecular N–H…O hydrogen bonding in stabilizing the molecular structure (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Cyclohexene derivatives undergo a variety of chemical reactions, reflecting their chemical versatility. Ring-closing metathesis and diastereoselective Grignard reactions are pivotal in synthesizing functionalized cyclohexene skeletons, demonstrating the compound's reactivity towards forming cyclic structures with specific configurations (Cong & Yao, 2006).
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding patterns, are key factors influencing the stability and solid-state behavior of cyclohexene derivatives. Studies on various cyclohexene-based compounds reveal their crystallization behavior and the role of weak intermolecular interactions in determining the crystal packing stability (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties of cyclohexene derivatives are largely dictated by their functional groups and molecular structure. For instance, the presence of amino and carboxylic acid functionalities enhances their reactivity, enabling a wide range of chemical transformations. The synthesis and characterization of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, offer insights into the reactivity patterns and potential applications of these molecules (Kaur et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The potential applications and future directions for “6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” would depend on its physical and chemical properties, as well as the specific context in which it’s being used. It could potentially be used in the synthesis of other complex organic molecules .
特性
IUPAC Name |
6-[(4-ethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-4,7-10,13-14H,2,5-6H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICRFJGNOHROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Ethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)

![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)